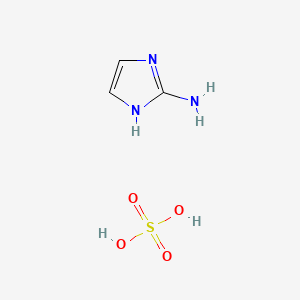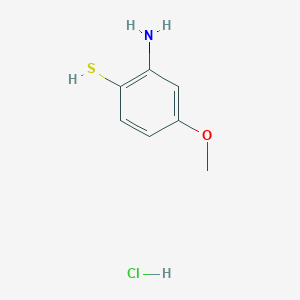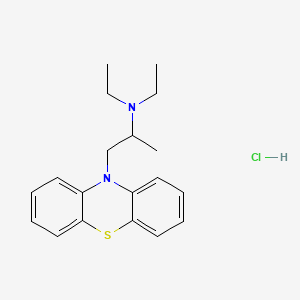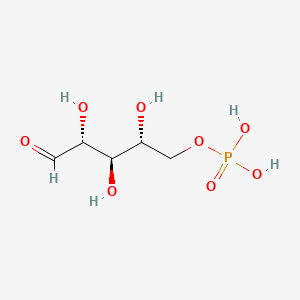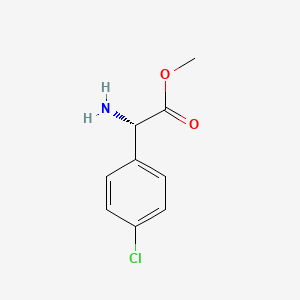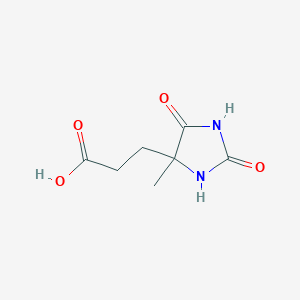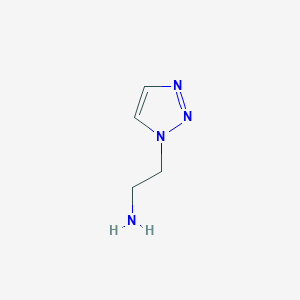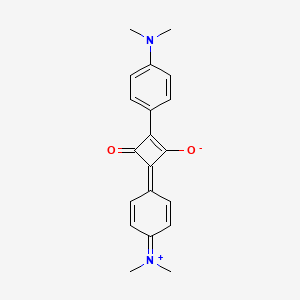
Squarylium dye III
説明
Squarylium dye III is a squaraine dye with two 4-dimethylaminophenyl substituents attached to the cyclobutane ring . It is a dimethylaniline and a squaraine . It is characterized by its unique aromatic four-membered ring system derived from squaric acid .
Synthesis Analysis
Squaraine dyes, including this compound, are derived from squaric acid which undergoes an electrophilic aromatic substitution reaction with an aniline or another electron-rich derivative to form a highly conjugated product with extensive charge distribution . Squaraine dyes are also formed via reaction of squaric acid or its derivatives with so-called “methylene bases” like 2-methyl-indolenines, 2-methyl-benzthiazoles, or 2-methyl-benzo-selenazoles .Molecular Structure Analysis
This compound has a molecular formula of C20H20N2O2 . It is a squaraine dye having two 4-dimethylaminophenyl substituents attached to the cyclobutane ring .Chemical Reactions Analysis
Squaraine dyes are susceptible to nucleophilic attack due to their highly electron-deficient central four-membered ring . This susceptibility can be attenuated by the formation of a rotaxane around the dye to protect it from nucleophiles .Physical And Chemical Properties Analysis
Squarylium dyes have poor solubility in most solvents, except for dichloromethane and a few others . Their absorption peaks at 630 nm and luminescence at 650 nm . The luminescence is photochemically stable and its quantum yield is 0.65 .科学的研究の応用
Overview of Squarylium Dye Research
Squarylium dyes are notable for their broad range of applications in fields such as solar cells and medical imaging. A scientometric review highlights the increasing global interest in squarylium dyes, showcasing a positive growth rate in research output. The United States and China lead in publication numbers, with significant contributions also from Japan and India. The versatility of squarylium dyes is underscored by their use in bioimaging, drug delivery, and photodynamic therapy, indicating a rich area for further exploration and application development (Lokhande Rahul & P. Nishy, 2022).
Applications in Bioimaging and Biomedical Assays
Squarylium dyes, including Squarylium Dye III, offer promising characteristics for bioimaging and biomedical assays. Their favorable photophysical properties make them suitable as covalent labels and fluorescent probes. Efforts to reduce aggregation tendencies in aqueous media can further enhance their brightness, fluorescence lifetimes, and photostability. This potential is especially significant in the design of sensitive fluorescent probes and labels for biological research, offering advancements in high-throughput screening and medical diagnostics (L. Patsenker, A. Tatarets, & E. Terpetschnig, 2010).
Environmental Applications
In environmental science, squarylium dyes are explored for their role in pollution control, specifically in dye adsorption and removal from water and wastewater. The effectiveness of various adsorbents, including innovative materials and modifications, has been extensively reviewed. These studies emphasize the potential of squarylium dye compounds in addressing environmental challenges related to dye pollution, showcasing the adaptability and utility of these compounds in environmental remediation efforts (G. Crini, 2006).
Advances in Dye-sensitized Solar Cells
Squarylium dyes have also been highlighted for their application in dye-sensitized solar cells (DSSCs), marking a significant area of research due to their optical properties and role in enhancing solar energy conversion efficiency. The exploration of squarylium dyes in DSSCs focuses on optimizing the photovoltaic performance through the development of novel electrodes, dyes, and electrolyte components. This area of research is crucial for advancing sustainable energy solutions and highlights the potential of squarylium dyes in contributing to the development of cost-effective and environmentally friendly solar energy technologies (F. Bella, C. Gerbaldi, C. Barolo, & M. Grätzel, 2015).
作用機序
Target of Action
Squarylium Dye III is a type of squaraine dye, which are organic dyes characterized by their unique aromatic four-membered ring system derived from squaric acid . The primary targets of this compound are biological specimens, where it acts as a fluorochrome . It is also used as a photosensitizer in photovoltaic devices .
Mode of Action
This compound exhibits intense fluorescence when it interacts with its targets . It has an excitation peak at 629 nm and an emission peak at 645 nm . When excited using a 633 nm laser paired with a 660/20 nm bandpass filter, it emits fluorescence . This interaction results in the emission of light, which can be detected and used for various applications.
Biochemical Pathways
For instance, it is used as a sensor for ions and in biomedical imaging .
Pharmacokinetics
It has an absorption wavelength of 627.25 nm and an absorption coefficient of 309000 at 627.25 nm .
Result of Action
The primary result of this compound’s action is the emission of fluorescence when it interacts with its targets. This fluorescence can be detected and measured, providing valuable information in various applications. For example, in biomedical imaging, the fluorescence emitted by this compound can help visualize certain structures or processes within a biological specimen .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the dye’s fluorescence properties can be enhanced when it is encapsulated into carbon nanotubes .
特性
IUPAC Name |
2-[4-(dimethylamino)phenyl]-4-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-21(2)15-9-5-13(6-10-15)17-19(23)18(20(17)24)14-7-11-16(12-8-14)22(3)4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERJDZWHZQOZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=C(C(=C3C=CC(=[N+](C)C)C=C3)C2=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401337 | |
| Record name | F0712-0056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13458-60-1, 43134-09-4 | |
| Record name | NSC125878 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125878 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F0712-0056 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60401337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide, bis(inner salt) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




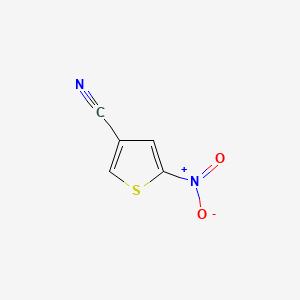

![4-fluoro-N-[2-(hydroxymethyl)phenyl]benzamide](/img/structure/B3425499.png)

